molecular formula C15H20N2O3S B11213178 6,7-dimethoxy-3-(3-methylbutyl)-2-sulfanylquinazolin-4(3H)-one

6,7-dimethoxy-3-(3-methylbutyl)-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B11213178
M. Wt: 308.4 g/mol
InChI Key: MBXKNKWEMBLTGG-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and pharmaceutical potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the methoxy groups can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

What sets 6,7-DIMETHOXY-3-(3-METHYLBUTYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

6,7-dimethoxy-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H20N2O3S/c1-9(2)5-6-17-14(18)10-7-12(19-3)13(20-4)8-11(10)16-15(17)21/h7-9H,5-6H2,1-4H3,(H,16,21)

InChI Key

MBXKNKWEMBLTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC

Origin of Product

United States

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